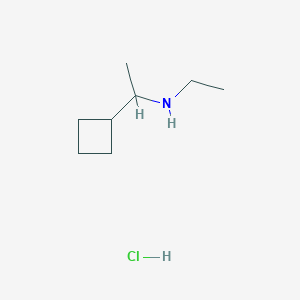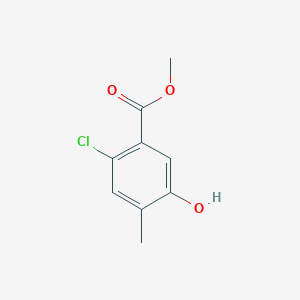
3-Chloro-2-fluoro-6-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-fluoro-6-iodobenzaldehyde is a potent chemical compound used in diverse scientific research. It has a molecular weight of 284.46 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H3ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 284.46 .Applications De Recherche Scientifique
1. Environmental Remediation 2-Chloro-6-fluorobenzaldehyde, a compound structurally related to 3-Chloro-2-fluoro-6-iodobenzaldehyde, has been utilized for environmental remediation. Specifically, it was treated using macroporous resin to absorb aromatic fluoride compounds, resulting in a significant removal of chemical oxygen demand (COD). The treated wastewater could then be reused for electroplating detarnish, effectively controlling pollution while promoting waste reuse (L. Xiaohong & Ltd Hangzhou, 2009).
2. Synthesis of Fluorinated Compounds Fluorinated analogues of benzaldehydes, including those structurally similar to this compound, have been synthesized for various applications, particularly in the development of anticancer agents. Such compounds, including 3,5-Difluoro-4-hydroxybenzaldehyde and others, have been prepared and used to create fluoro-substituted stilbenes, showcasing promising results in cancer treatment (N. Lawrence et al., 2003).
3. Catalysis and Chemical Synthesis Compounds like p-Iodobenzaldehyde, which share a halogen-substituted benzaldehyde structure with this compound, have been used to create catalysts for chemical reactions such as the Heck and Suzuki reactions. These catalysts, often in the form of palladacycles, have shown high effectiveness and provide insights into catalyst recycling and the potential formation of palladium nanoparticles as the active species in the reactions (C. Rocaboy & J. Gladysz, 2003).
4. Material Science and Spectroscopy The molecular structures of compounds like 4-Chloro-3-fluorobenzaldehyde, which are similar in structure to this compound, have been extensively studied using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. Such studies are crucial for understanding the conformational isomerism and molecular properties of these compounds, which can have significant implications in material science and chemical synthesis (C. Parlak et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-2-fluoro-6-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQCGJYMSRJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)C=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2436784.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)
![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)



![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2436794.png)

![N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2436799.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B2436800.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2436801.png)
